molecular formula C21H23N3O2 B3756536 (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B3756536
M. Wt: 349.4 g/mol
InChI Key: AVNJHNVLQIBTNR-FMIVXFBMSA-N
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Description

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic compound that features a benzimidazole moiety linked to a propoxyphenyl group via a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Coupling with propoxyphenyl group: The final step involves coupling the benzimidazole derivative with a propoxyphenyl derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions.

    Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Alkyl halides or alcohols in the presence of a base can be used.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkoxy-substituted derivatives.

Scientific Research Applications

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with biological macromolecules:

    Molecular Targets: It can bind to DNA, proteins, and enzymes.

    Pathways Involved: It can interfere with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-(1H-benzimidazol-2-yl)aniline.

    Propoxyphenyl derivatives: Compounds like 4-propoxyphenylamine.

Uniqueness

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide is unique due to its specific combination of a benzimidazole moiety and a propoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-15-26-17-10-7-16(8-11-17)9-12-21(25)22-14-13-20-23-18-5-3-4-6-19(18)24-20/h3-12H,2,13-15H2,1H3,(H,22,25)(H,23,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNJHNVLQIBTNR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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